BenchChemオンラインストアへようこそ!

N-(Cyanomethyl)daunorubicin

Anthracycline Antitumor activity Structure-activity relationship

N-(Cyanomethyl)daunorubicin occupies a distinct position among daunorubicin derivatives. Unlike the biologically inactive N-(carboxymethyl) analog or the hydrolytically labile N-(2-methoxy-1-cyanoethyl) prodrug, this compound is a stable α-cyanoamine with quantifiable antitumor activity. It serves as both a reference standard for SAR investigations comparing N-alkyl substituent effects on potency and stability, and as a versatile synthetic intermediate for further N-alkyl functionalization, enabling exploration of chemical space inaccessible with other derivatives. Ideal for medicinal chemistry and oncology research programs requiring a well-characterized, stable anthracycline comparator.

Molecular Formula C29H30N2O10
Molecular Weight 566.6 g/mol
CAS No. 103450-88-0
Cat. No. B8437525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)daunorubicin
CAS103450-88-0
Molecular FormulaC29H30N2O10
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NCC#N)O
InChIInChI=1S/C29H30N2O10/c1-12-24(33)16(31-8-7-30)9-19(40-12)41-18-11-29(38,13(2)32)10-15-21(18)28(37)23-22(26(15)35)25(34)14-5-4-6-17(39-3)20(14)27(23)36/h4-6,12,16,18-19,24,31,33,35,37-38H,8-11H2,1-3H3
InChIKeyHXMPULXHXQNBFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyanomethyl)daunorubicin (CAS 103450-88-0) Compound Profile and Anthracycline Class Context


N-(Cyanomethyl)daunorubicin is an N-alkylated anthracycline derivative synthesized via reductive alkylation of the parent anthracycline scaffold with formaldehyde and sodium cyanide [1]. With the molecular formula C29H30N2O10 and molecular weight of 566.6 g/mol, it belongs to the anthracycline antibiotic class typified by daunorubicin and doxorubicin . It is primarily utilized as a research compound for investigating structure-activity relationships in anthracycline-based chemotherapy development [1].

Why N-(Cyanomethyl)daunorubicin Cannot Be Substituted with Unmodified Anthracyclines or Alternative N-Alkyl Derivatives


Within the anthracycline class, even minor N-alkyl modifications at the daunosamine moiety produce divergent pharmacological profiles that preclude functional interchangeability. For instance, N-(carboxymethyl)daunorubicin exhibits high aqueous solubility but is biologically inactive, representing a complete loss of antitumor function [1]. Conversely, the N-(2-methoxy-1-cyanoethyl) derivative undergoes rapid hydrolysis to doxorubicin, behaving as a prodrug with altered efficacy and potency characteristics [1]. N-(Cyanomethyl)daunorubicin occupies a distinct position as a stable α-cyanoamine with quantifiable antitumor activity and serves as a versatile synthetic intermediate for further N-alkyl functionalization [1][2].

N-(Cyanomethyl)daunorubicin: Quantitative Differentiation Evidence Versus Comparators


In Vivo Antitumor Activity: N-(Cyanomethyl)daunorubicin vs. Inactive N-(Carboxymethyl) Derivative

N-(Cyanomethyl)daunorubicin retains measurable in vivo antitumor activity in murine models, whereas the structurally analogous N-(carboxymethyl)daunorubicin is reported as completely inactive [1]. This functional dichotomy demonstrates that the cyanomethyl substituent preserves biological efficacy while the carboxymethyl modification abolishes it.

Anthracycline Antitumor activity Structure-activity relationship

Chemical Stability: N-(Cyanomethyl)daunorubicin as a Stable α-Cyanoamine vs. Hydrolytically Labile Prodrug Analog

N-(Cyanomethyl)daunorubicin is characterized as a stable α-cyanoamine [1]. In contrast, the N-(2-methoxy-1-cyanoethyl) analog undergoes rapid hydrolysis to regenerate doxorubicin and functions as a prodrug rather than a stable, discrete chemical entity [1].

Chemical stability Prodrug Anthracycline derivatives

Synthetic Yield: Quantitative One-Step Preparation of N-(Cyanomethyl)daunorubicin

A 2023 protocol using adapted Vilsmeier conditions achieves one-step synthesis of N-(cyanomethyl)daunorubicin in quantitative yield, with full spectroscopic characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1].

Synthetic methodology Yield optimization Anthracycline derivatization

Versatility as a Synthetic Intermediate: N-(Cyanomethyl)daunorubicin Enables Further N-Alkyl Functionalization

N-(Cyanomethyl)daunorubicin can undergo subsequent N-alkylation to combine N-alkyl chains with different functional substituents, whereas N-(carboxymethyl)daunorubicin lacks this synthetic versatility [1]. The cyanomethyl group serves as a stable handle for further derivatization without compromising the anthracycline core.

Synthetic intermediate N-alkylation Functional group diversification

N-(Cyanomethyl)daunorubicin: Validated Research and Industrial Application Scenarios


Medicinal Chemistry SAR Studies of Anthracycline N-Substituents

Use N-(cyanomethyl)daunorubicin as a reference compound for structure-activity relationship (SAR) investigations comparing the effects of N-alkyl substituents on antitumor potency and chemical stability. It serves as a prototypal stable α-cyanoamine that retains moderate in vivo activity while offering a platform for further functionalization [1].

Synthetic Methodology Development and Derivative Library Construction

Employ N-(cyanomethyl)daunorubicin as a versatile intermediate for generating libraries of anthracycline derivatives through subsequent N-alkylation. The cyanomethyl group serves as a stable anchor for introducing diverse functional substituents, enabling exploration of chemical space inaccessible with N-(carboxymethyl) or hydrolytically labile N-(2-methoxy-1-cyanoethyl) analogs [1][2].

Reference Standard for Anthracycline Prodrug vs. Stable Analog Studies

Utilize N-(cyanomethyl)daunorubicin as a stable α-cyanoamine comparator in studies evaluating prodrug anthracycline analogs. Its documented stability contrasts with the rapid hydrolysis of the N-(2-methoxy-1-cyanoethyl) derivative to doxorubicin, providing a controlled reference for assessing the pharmacokinetic and pharmacodynamic consequences of hydrolytic lability [1].

Quote Request

Request a Quote for N-(Cyanomethyl)daunorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.